molecular formula C10H11ClFN5O3 B173424 (2R,3S,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 122654-30-2

(2R,3S,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B173424
CAS No.: 122654-30-2
M. Wt: 303.68 g/mol
InChI Key: IRHXEJNSFOBHLE-DXTOWSMRSA-N
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Description

This compound is a fluorinated purine nucleoside analog characterized by:

  • Purine base: 6-amino-2-chloro substitution, which differentiates it from canonical adenosine (6-amino) or guanosine (2-amino-6-oxy) derivatives. The 2-chloro group enhances metabolic stability and may modulate receptor binding .
  • Sugar moiety: A tetrahydrofuran ring with a 4-fluoro substituent and hydroxymethyl group at the 5-position. The fluorine atom at the 4-position (C4') introduces stereoelectronic effects that influence both sugar puckering and enzymatic recognition .
  • Stereochemistry: The (2R,3S,4S,5R) configuration is critical for biological activity, as minor stereochemical deviations (e.g., 4R vs. 4S) can drastically alter pharmacokinetics .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXEJNSFOBHLE-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , also known by its chemical identifiers and CAS number, is a purine derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN5O4C_{10}H_{12}ClN_5O_4, with a molecular weight of approximately 301.686 g/mol. The compound features a tetrahydrofuran ring substituted with hydroxymethyl and fluoro groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H12ClN5O4C_{10}H_{12}ClN_5O_4
Molecular Weight301.686 g/mol
CAS Number146-77-0
Boiling Point614.8 °C (760 mm Hg)
Melting Point158–162 °C

Research indicates that the compound acts as an antiviral agent , particularly against certain strains of viruses by inhibiting viral replication. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in viral pathogens.

Antiviral Properties

A study conducted by PubChem highlighted the compound's effectiveness against various RNA viruses. The mechanism involves the incorporation of the compound into viral RNA, leading to premature termination of RNA synthesis.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly those associated with leukemia and solid tumors. It appears to induce apoptosis in these cells through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntiviralHighInhibition of viral RNA synthesis
AntitumorModerate to HighInduction of apoptosis via caspase activation

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against the influenza virus. Results indicated a 70% reduction in viral load in treated cells compared to untreated controls. This suggests its potential as a therapeutic agent for influenza and possibly other viral infections.

Case Study 2: Antitumor Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cell lines. The results showed that treatment led to a significant decrease in cell viability (up to 80% at higher concentrations), indicating strong antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related purine nucleosides based on substitutions, stereochemistry, and functional properties:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Notes References
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Lacks 4-fluoro; 3,4-diol instead of 3-ol. Reduced metabolic stability due to absence of fluorine; used in antiviral screening.
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-amino instead of 2-chloro; no fluorine. Enhanced adenosine receptor affinity but prone to deamination.
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 64183-27-3) 4R configuration (vs. 4S in target); identical base. Lower antiviral activity due to altered sugar pucker; used in mechanistic studies.
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol 4-methyl and 4-fluoro on sugar; modified steric bulk. Improved metabolic stability but reduced solubility; explored for hepatitis C applications.
(2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Triazolo-modified base; fluorine at C4'. Photocontrol applications; acts as a photoswitchable adenosine analog.

Key Findings :

Substitution at Purine C2 Position: The 2-chloro group in the target compound reduces deamination rates compared to 2-amino analogs (e.g., compound in ) while maintaining affinity for adenosine deaminase-resistant targets . Replacement with 2-amino (as in ) increases binding to adenosine A1 receptors but shortens half-life in vivo due to enzymatic degradation.

Fluorine at Sugar C4' Position: The 4-fluoro substituent in the target compound stabilizes the North-type sugar pucker, enhancing binding to kinases and viral polymerases . Non-fluorinated analogs (e.g., ) exhibit faster renal clearance and lower bioavailability.

Stereochemical Impact :

  • The 4S configuration in the target compound is essential for antiviral activity. The 4R epimer (CAS 64183-27-3) shows 10-fold lower potency against RNA viruses like HCV .

Safety Profiles: Fluorinated analogs generally exhibit higher acute oral toxicity (e.g., H302 hazard) compared to non-fluorinated derivatives, necessitating stringent handling protocols .

Research Implications

The target compound’s unique combination of 2-chloro-6-aminopurine and 4-fluorinated sugar positions it as a candidate for:

  • Antiviral Therapeutics : Resistance profile against deaminases makes it suitable for hepatitis B/C and flavivirus research .
  • Targeted Drug Delivery : The hydroxymethyl group allows conjugation with prodrug moieties (e.g., phosphate esters) for enhanced tissue penetration .

Preparation Methods

Fluorinated Sugar Precursor Synthesis

The tetrahydrofuran ring is constructed from D-ribose or D-arabinose derivatives. Fluorination is typically performed at an early stage using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example:

  • Protected Ribose Derivative :

    • D-Ribose is protected with acetyl groups to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

    • Selective deprotection of the C2' hydroxyl followed by fluorination with DAST introduces fluorine at C4'.

  • Stereochemical Control :

    • The use of chiral auxiliaries or enzymatic resolution ensures the correct (2R,3S,4S,5R) configuration. For instance, lipase-mediated acetylation resolves racemic intermediates.

Purine Base Preparation

The 2-chloro-6-aminopurine moiety is synthesized via:

  • Chlorination of Adenine :

    • Adenine is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline to yield 2,6-dichloropurine.

    • Selective amination at C6 is achieved using ammonium hydroxide under controlled conditions.

Glycosylation and Coupling Reactions

Coupling the fluorinated sugar to the purine base is critical. Two primary methods are employed:

Vorbrüggen Glycosylation

  • Conditions : The purine base (2-chloro-6-aminopurine) and peracetylated sugar are reacted in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid.

  • Yield : 65–75%.

  • Mechanism : TMSOTf activates the sugar’s anomeric position, enabling nucleophilic attack by the purine’s N9 atom.

Mitsunobu Reaction

  • Application : Used for coupling secondary alcohols to purines.

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Advantage : Retains stereochemistry at the sugar’s chiral centers.

Deprotection and Final Modification

Post-coupling, protective groups are removed:

  • Acetyl Groups : Hydrolyzed using methanolic ammonia or potassium carbonate.

  • Boc Protection : Tert-butoxycarbonyl groups on the amino moiety are cleaved with trifluoroacetic acid (TFA).

  • Final Purification : Chromatography (silica gel or HPLC) yields the pure compound (>98% purity).

Key Data and Optimization

Table 1: Summary of Critical Synthesis Steps

StepReagents/ConditionsYield (%)Reference
Fluorination (C4')DAST, CH₂Cl₂, −20°C82
GlycosylationTMSOTf, CH₃CN, reflux73
Deprotection (Acetyl)NH₃/MeOH, rt95
Boc RemovalTFA/DCM (1:1), 0°C88

Stereochemical Analysis

  • X-ray Crystallography : Confirmed the (2R,3S,4S,5R) configuration of the final product.

  • NMR Spectroscopy : Key signals include δ 5.90 ppm (H1', d, J=8.5 Hz) and δ −200 ppm (¹⁹F NMR, CFCl₃ reference).

Alternative Routes and Modifications

Enzymatic Synthesis

  • Transglycosylation : Purine nucleoside phosphorylase (PNP) catalyzes the transfer of the sugar moiety to 2-chloro-6-aminopurine, avoiding harsh conditions.

  • Yield : 50–60%, with lower stereoselectivity compared to chemical methods.

Solid-Phase Synthesis

  • Resin-Bound Intermediates : Enables rapid iteration of protecting group strategies.

  • Automation : Compatible with high-throughput screening for antiviral activity.

Industrial-Scale Production Considerations

  • Cost Efficiency : Use of POCl₃ for chlorination and DAST for fluorination remains cost-prohibitive at scale.

  • Green Chemistry Alternatives :

    • Ionic Liquids : Replace volatile solvents in glycosylation steps.

    • Catalytic Fluorination : Transition metal catalysts (e.g., Pd/C) reduce DAST usage .

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